molecular formula C9H11N5O2 B2976818 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 49687-12-9

1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2976818
CAS No.: 49687-12-9
M. Wt: 221.22
InChI Key: IRBZSBWYQZJUJQ-UHFFFAOYSA-N
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Description

1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a tricyclic purine derivative of significant interest in medicinal chemistry research, particularly in the development of novel central nervous system (CNS) active compounds. This core structure serves as a key precursor for a class of molecules known as long-chain arylpiperazines (LCAPs). Preclinical studies on structurally related analogues within this chemical family have demonstrated potent binding affinity for the 5-HT 1A receptor . These compounds have shown promising preliminary pharmacological profiles in animal models, exhibiting anxiolytic-like and antidepressant-like activities, making them valuable chemical tools for neuroscientific research and psychopharmacological drug discovery . The imidazo[2,1-f]purine-2,4-dione scaffold is synthetically versatile, allowing for functionalization at various positions, which enables structure-activity relationship (SAR) studies to optimize potency and selectivity . Purines are fundamental pharmacophores in chemical biology, playing critical roles in numerous cellular processes, which underpins the broad potential of this compound class in developing new bioactive molecules . Researchers utilize this compound and its derivatives to explore new pathways for treating neurological and psychiatric disorders. Please Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle with care, refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

IUPAC Name

2,4-dimethyl-7,8-dihydro-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-12-6-5(7(15)13(2)9(12)16)14-4-3-10-8(14)11-6/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBZSBWYQZJUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCNC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps, starting with the formation of the imidazole ring followed by the introduction of the purine moiety. Common synthetic routes include:

  • Condensation Reactions: These reactions often involve the condensation of amines with carbonyl compounds under acidic or basic conditions.

  • Cyclization Reactions: Cyclization steps are crucial to forming the fused ring system. Cyclization can be achieved using various reagents, such as phosphorus oxychloride or polyphosphoric acid.

  • Substitution Reactions: Subsequent substitution reactions introduce methyl groups at the appropriate positions on the ring system.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen functionalities.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be used to modify the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.

  • Substitution: Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., ammonia, amines).

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids.

  • Reduction Products: Reduced derivatives with fewer oxygen functionalities.

  • Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: It is used in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism by which 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Imidazopurine-diones exhibit diverse bioactivities depending on substituents at positions 1, 3, 7, 8, and the alkyl/aryl side chains. Below is a comparison of key analogs:

Compound Name & Structure Molecular Formula Molecular Weight Melting Point (°C) LogP Key Substituents
Target Compound : 1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione C₁₁H₁₄N₆O₂ 262.27 Not reported ~1.2* 1,3-dimethyl; 7,8-dihydro
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl analog C₂₄H₃₀FN₇O₂ 491.54 Not reported 3.8 1,3-dimethyl; 8-piperazinylbutyl side chain
CB11 : 8-(2-Aminophenyl)-3-butyl-1,6,7-trimethyl analog (PPARγ agonist) C₂₂H₂₇N₇O₂ 433.50 Not reported 3.1 3-butyl; 1,6,7-trimethyl; 8-aryl
Compound 20b : 10-(3,4-Dihydroxyphenethyl)-1,3-dimethyl diazepino-purinedione C₁₉H₂₃N₅O₄ 385.42 232–235 1.5 1,3-dimethyl; 10-phenethyl side chain
Compound 3i : 8-(5-(4-(2-Fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl analog C₂₅H₃₂FN₇O₂ 505.57 Not reported 4.0 1,3,7-trimethyl; 8-piperazinylpentyl

*Estimated using analogous imidazopurine derivatives.

Key Observations :

  • Alkyl/Aryl Substituents : The 1,3-dimethyl group (common in the target compound and analogs like AZ-853) enhances metabolic stability compared to bulkier substituents (e.g., 3-butyl in CB11) .
  • Dihydro vs. Tetrahydro Rings : The 7,8-dihydro configuration in the target compound may confer rigidity compared to fully saturated analogs, affecting receptor selectivity .

Pharmacological Activities

Serotonin Receptor Modulation

Imidazopurine-diones with piperazinylalkyl side chains (e.g., AZ-853, AZ-861) act as 5-HT₁ₐ/5-HT₇ receptor partial agonists. AZ-861 (3-trifluoromethylphenyl analog) showed stronger 5-HT₁ₐ agonism (EC₅₀ = 12 nM) than AZ-853 (EC₅₀ = 45 nM), attributed to electron-withdrawing substituents enhancing receptor interactions . In contrast, the target compound lacks these side chains, suggesting weaker direct serotonin receptor activity.

Anticancer Activity

CB11, a PPARγ agonist, induces apoptosis in NSCLC cells via ROS production and caspase-3 activation (IC₅₀ = 2.5 μM) . The target compound’s dihydro ring may limit similar efficacy, as saturation is critical for PPARγ binding.

Phosphodiesterase (PDE) Inhibition

Pyrimidino[2,1-f]purine-diones (e.g., Compound 21, 22) exhibit moderate PDE4B/PDE10A inhibition (IC₅₀ = 0.8–1.2 μM), while imidazopurine-diones like AZ-853 show weaker PDE affinity (IC₅₀ > 10 μM), highlighting the impact of core heterocycle structure .

Metabolic Stability and Toxicity

  • Metabolic Stability : Piperazinylalkyl derivatives (e.g., Compound 3i) display moderate stability in human liver microsomes (t₁/₂ = 45–60 min), whereas 1,3-dimethyl analogs like AZ-853 have improved brain penetration due to lower molecular weight .
  • Safety Profiles : Repeated administration of AZ-853 caused weight gain and hypotension, while AZ-861 induced lipid metabolism disturbances, suggesting substituent-dependent side effects .

Biological Activity

1,3-Dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a heterocyclic compound with significant biological activity. It belongs to the class of imidazo[2,1-f]purine derivatives and has been the subject of various studies due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a fused ring system that includes both imidazole and purine structures. Its molecular formula is C8H10N4O2C_8H_{10}N_4O_2, and it has a molecular weight of approximately 194.19 g/mol. The unique structural characteristics contribute to its diverse biological activities.

The biological effects of 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione are primarily mediated through interactions with specific enzymes and receptors. It has been shown to inhibit various biological pathways which can lead to therapeutic effects in different diseases.

1. Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus.

2. Antiviral Activity

The compound has shown promise in inhibiting viral replication in several studies. For example, it has been tested against influenza virus strains with positive results in reducing viral load.

3. Cytotoxic Effects

In cancer research, 1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has been evaluated for its cytotoxic effects on various human tumor cell lines. The compound demonstrated significant cytotoxicity in assays against cell lines such as LCLC-103H and A-427.

Case Study 1: Antiviral Efficacy

A study published in Molecular Pharmacology assessed the antiviral efficacy of the compound against the influenza virus. Results showed that treatment with the compound led to a significant decrease in viral replication rates compared to control groups.

Case Study 2: Anticancer Activity

In another study published in Cancer Letters, researchers investigated the effects of the compound on human lung cancer cells. The findings revealed that the compound induced apoptosis in cancer cells through a caspase-dependent pathway.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli12.5
AntimicrobialS. aureus15.0
AntiviralInfluenza Virus8.0
CytotoxicLCLC-103H10.0
CytotoxicA-4279.5

Q & A

Q. How does molecular docking elucidate interactions with 5-HT1A/5-HT7 receptors?

  • Docking studies reveal that fluorinated arylpiperazinylalkyl groups form hydrogen bonds with Ser159 and As386 in the 5-HT1A binding pocket. The imidazo[2,1-f]purinedione core engages in π-π stacking with Phe362 .

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